Cas no 1384819-12-8 (4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile)
![4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1384819-12-8x500.png)
4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-26681355
- 4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile
- 1384819-12-8
- 4-(3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile
- Z1268330177
-
- インチ: 1S/C19H19N3O3S/c1-14-21-16(13-26-14)11-25-18-5-3-2-4-15(18)6-7-19(23)22-8-9-24-12-17(22)10-20/h2-7,13,17H,8-9,11-12H2,1H3/b7-6+
- InChIKey: KFFLBFVUYYJPSN-VOTSOKGWSA-N
- SMILES: S1C(C)=NC(=C1)COC1=CC=CC=C1/C=C/C(N1CCOCC1C#N)=O
計算された属性
- 精确分子量: 369.11471265g/mol
- 同位素质量: 369.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 562
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 104Ų
4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681355-0.05g |
4-(3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile |
1384819-12-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrileに関する追加情報
Introduction to 4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile (CAS No. 1384819-12-8)
4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1384819-12-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate molecular framework of this compound, characterized by its 4-(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl moiety and the presence of a morpholine ring, suggests a potential for diverse interactions with biological targets.
The structural composition of 4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile (CAS No. 1384819-12-8) is highly relevant to modern pharmaceutical research. The presence of a thiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a morpholine ring further enhances the compound's potential to interact with biological systems, making it a valuable candidate for further investigation.
In recent years, there has been a surge in interest regarding the development of novel therapeutic agents that can modulate biological pathways associated with various diseases. The compound in question, 4-(E)-3-[2-(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl)prop-2-enoyl)morpholine-3-carbonitrile (CAS No. 1384819-12-8), has been identified as a potential lead compound in this context. Its unique structural features make it an attractive candidate for further exploration in the development of new drugs.
The synthesis and characterization of this compound have been subjects of extensive research. The molecular structure includes several key functional groups that are known to be important for biological activity. For instance, the presence of an aldehyde group and a nitrile group provides multiple sites for interaction with biological targets. Additionally, the aromatic ring system and the morpholine moiety contribute to the compound's ability to engage with various enzymes and receptors.
The pharmacological profile of 4-(E)-3-[2-(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl)prop-2-enoyl)morpholine-3-carbonitrile (CAS No. 1384819-12-8) is currently under investigation in several research laboratories. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in various diseases. For example, its ability to interact with specific protein targets could make it useful in the treatment of conditions such as cancer, inflammation, and neurodegenerative disorders.
The role of computational chemistry and molecular modeling in the study of this compound cannot be overstated. These tools have enabled researchers to predict the binding affinity and mode of interaction between 4-(E)-3-[2-(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl)prop-2-enoyl)morpholine-3-carbonitrile (CAS No. 1384819-12-8) and various biological targets. Such insights are crucial for designing more effective derivatives and optimizing lead compounds for clinical trials.
In conclusion, 4-(E)-3-[2-(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl)prop-2-enoyl)morpholine-3-carbonitrile (CAS No. 1384819-12) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further exploration in drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
1384819-12-8 (4-[(E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile) Related Products
- 937605-22-6(3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 2138003-49-1(1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)
- 1213159-73-9((1S)-1-(4-BROMO-3-FLUOROPHENYL)PROP-2-ENYLAMINE)
- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)
- 20198-17-8(2-Amino-6-chloroquinazolin-4-ol)
- 1184-43-6(Tetranitroblue tetrazolium chloride)
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)
- 2034226-92-9(1-acetyl-N-{6-(furan-3-yl)pyridin-3-ylmethyl}piperidine-4-carboxamide)




